Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a piperazine ring, which is a common structural motif in many pharmacologically active molecules. The presence of the phenyl group attached to the piperazine ring enhances its potential interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-phenylpiperazine. This can be achieved by reacting phenylhydrazine with ethylene diamine under acidic conditions.
Alkylation: The next step involves the alkylation of the piperazine intermediate with an appropriate alkyl halide, such as ethyl bromoacetate, to introduce the ethyl ester group.
Amidation: The final step is the amidation reaction, where the alkylated piperazine is reacted with an appropriate amine, such as butanoic acid, under dehydrating conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine or thiol derivatives.
Scientific Research Applications
Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting neurological disorders due to its interaction with neurotransmitter receptors.
Biological Research: It is used in studies involving receptor-ligand interactions and enzyme inhibition.
Industrial Applications: The compound is used in the synthesis of other pharmacologically active molecules and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The piperazine ring allows the compound to bind effectively to these targets, modulating their activity. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Ethyl 4-oxo-4-((2-(4-phenylpiperazin-1-yl)ethyl)amino)butanoate can be compared with other similar compounds, such as:
4-Phenylpiperazine Derivatives: These compounds share the piperazine ring structure and are used in various therapeutic applications.
Acetylcholinesterase Inhibitors: Compounds like donepezil and rivastigmine, which also inhibit acetylcholinesterase but differ in their chemical structure and pharmacokinetic properties.
Piperidine Derivatives: These compounds have a similar nitrogen-containing ring structure and are used in the treatment of neurological disorders.
The uniqueness of this compound lies in its specific structural features that allow for selective binding to certain biological targets, making it a valuable compound in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
ethyl 4-oxo-4-[2-(4-phenylpiperazin-1-yl)ethylamino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-2-24-18(23)9-8-17(22)19-10-11-20-12-14-21(15-13-20)16-6-4-3-5-7-16/h3-7H,2,8-15H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERSBBITJCRLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.